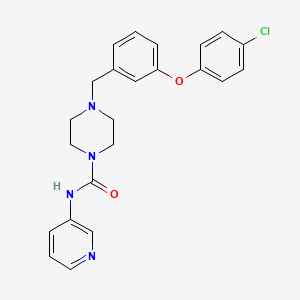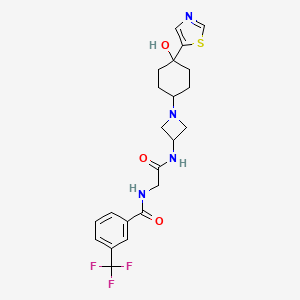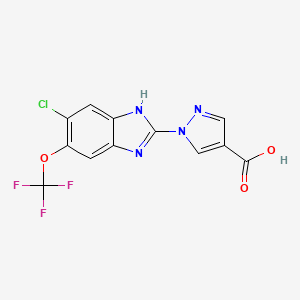
JWU-A021
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
JWU-A021 is an especially potent stimulator of glucagon-like peptide-1 (GLP-1) secretion in vitro.
Applications De Recherche Scientifique
Glucagon-Like Peptide-1 (GLP-1) Secretion Stimulation
JWU-A021 has been identified as a potent stimulator of glucagon-like peptide-1 (GLP-1) secretion in vitro. This discovery is significant as GLP-1 plays a crucial role in the regulation of blood sugar levels by enhancing insulin secretion. The compound was identified through a strategy that involved generating libraries of complex indole heterocycles, demonstrating the potential of JWU-A021 in the field of diabetes research and treatment (Chepurny et al., 2016).
Stimulation of Ca2+ Influx through TRPA1 Cation Channels
Surprisingly, JWU-A021 also acts as a potent stimulator of calcium influx through TRPA1 cation channels, with an EC50 of approximately 200 nM. This finding is notable as TRPA1 channels are involved in various physiological processes, including pain sensation and inflammation. JWU-A021's ability to stimulate these channels without being an electrophilic agent makes it one of the most potent non-electrophilic TRPA-1 channel agonists reported in the literature. This positions JWU-A021 as a potential target for developing new treatments for conditions involving TRPA1 channels (Chepurny et al., 2016).
Propriétés
Numéro CAS |
1403610-23-0 |
|---|---|
Nom du produit |
JWU-A021 |
Formule moléculaire |
C16H16ClN |
Poids moléculaire |
257.76 |
Nom IUPAC |
2-Chloro-5,6,9,10-tetrahydro-10,10-dimethyl-6,9-methanocyclohept[b]indole |
InChI |
InChI=1S/C16H16ClN/c1-16(2)10-4-3-9(7-10)15-14(16)12-8-11(17)5-6-13(12)18-15/h3-6,8-10,18H,7H2,1-2H3 |
Clé InChI |
UMOMYASPGRBZGD-UHFFFAOYSA-N |
SMILES |
CC1(C)C2C=CC(C2)C(N3)=C1C4=C3C=CC(Cl)=C4 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
JWU-A021; JWUA021; JWU A021; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(3-(4-(4-chlorophenyl)piperidin-1-yl)propyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B608201.png)
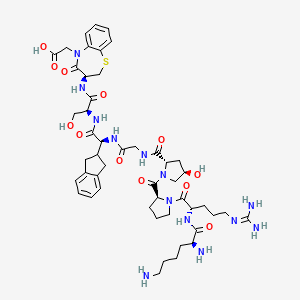
![N-(trans-4-(3-(2-Chlorophenyl)-7-((3-methyl-4-(4-methylpiperazin-1-yl)phenyl)amino)-2-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-1(2H)-yl)cyclohexyl)propionamide](/img/structure/B608205.png)

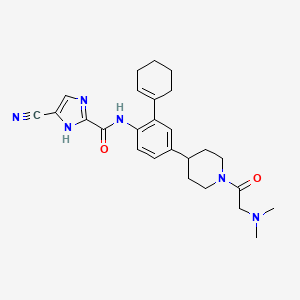
![6-[Difluoro-(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]quinoline](/img/structure/B608213.png)
